molecular formula C₁₉H₂₈Cl₂N₄O₂ B560638 Tinostamustine CAS No. 1236199-60-2

Tinostamustine

カタログ番号 B560638
CAS番号: 1236199-60-2
分子量: 415.36
InChIキー: GISXTRIGVCKQBX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tinostamustine, also known as EDO-S101, is a novel multi-action therapy designed to improve drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells . It is an alkylating deacetylase inhibitor molecule . It has been used in trials studying the treatment of Hodgkin Lymphoma (HL) and other haematological malignancies .


Physical And Chemical Properties Analysis

Tinostamustine is a small molecule with a molecular weight of 415.36 . Unfortunately, the search results do not provide further details about its physical and chemical properties.

科学的研究の応用

1. Application in Multiple Myeloma Research

  • Summary of the Application: Tinostamustine (EDO-S101), an alkylating deacetylase inhibitor, has been used to enhance the efficacy of Daratumumab, an anti-CD38 monoclonal antibody, in Multiple Myeloma. The aim of the research was to assess the potential effect of tinostamustine in combination with daratumumab through different preclinical studies .
  • Methods of Application or Experimental Procedures: Tinostamustine was found to increase CD38 expression in myeloma cell lines, an effect that occurs in parallel with an increment in CD38 histone H3 acetylation levels .
  • Results or Outcomes: In vivo data confirmed that tinostamustine pretreatment followed by daratumumab administration significantly delayed tumor growth and improved the survival of mice compared to individual treatments .

2. Application in Ovarian Cancer Research

  • Summary of the Application: Tinostamustine, a novel alkylating deacetylase inhibitor, improves drug access to cancer cell DNA strands, breaks them and counteracts damage repair. It was tested in a subset of patients with advanced ovarian cancer (OvCa) enrolled in a Phase I/II clinical trial .
  • Methods of Application or Experimental Procedures: An open-label trial of tinostamustine was conducted in patients ≥18 years with advanced solid tumours. Phase I dose escalation was conducted to define the maximum tolerated dose and recommended Phase II dose (RP2D). In Phase II, objective response rate (complete response [CR] + partial response [PR]), together with the rate of patients with stable disease (SD) ≥4 months’ duration following the RP2D were determined .
  • Results or Outcomes: In the subset with OvCa, a greater proportion of patients experienced tinostamustine-related treatment-emergent adverse events (TEAEs) and serious tinostamustine-related adverse events (AEs) compared with the overall patient population. One patient with OvCa achieved a CR as best response, 1/18 PR, and 7/18 SD ≥4 months’ duration .

3. Application in Pre-Treated Patients Research

  • Summary of the Application: Tinostamustine (EDO-S101) is a novel multi-action therapy designed to improve drug access to DNA strands, induce DNA damage and counteract its repair in cancer cells .
  • Results or Outcomes: The specific results or outcomes of this research are not detailed in the source .

4. Application in Pre-Treated Patients Research

  • Summary of the Application: Tinostamustine (EDO-S101) is a novel multi-action therapy designed to improve drug access to DNA strands, induce DNA damage and counteract its repair in cancer cells .
  • Results or Outcomes: The specific results or outcomes of this research are not detailed in the source .

将来の方向性

Tinostamustine has shown signals of efficacy in heavily pre-treated patients with relapsed/refractory (R/R) Hodgkin Lymphoma (HL), warranting further investigation . The recommended Phase II dose (RP2D) of Tinostamustine has been determined and administered in a Phase I study .

特性

IUPAC Name

7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28Cl2N4O2/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISXTRIGVCKQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tinostamustine

CAS RN

1236199-60-2
Record name Tinostamustine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236199602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tinostamustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TINOSTAMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29DKI2H2NY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
174
Citations
C Festuccia, A Mancini, A Colapietro… - Journal of hematology & …, 2018 - Springer
… We demonstrated that tinostamustine possesses stronger antiproliferative and pro-apoptotic effects than those observed for vorinostat and bendamustine alone and similar to their …
Number of citations: 26 link.springer.com
S Pützer, L Varghese, J von Jan, T Braun, AK Giri… - Leukemia, 2020 - nature.com
T-cell prolymphocytic leukemia (T-PLL) is the most frequent mature T-cell leukemia in Western countries. Its inherently aggressive growth and a notoriously chemotherapy refractory …
Number of citations: 13 www.nature.com
H Ghesquieres, A Pinto, A Sureda, O Tournilhac… - Blood, 2021 - Elsevier
… tinostamustine was observed. Patients received the recommended Phase II dose (RP2D) of tinostamustine … response and overall response rate of tinostamustine with a data cut-off of 5 …
Number of citations: 2 www.sciencedirect.com
A Tinker, JF Strauss, R Schneider, R Chugh… - 2023 - ascopubs.org
… tinostamustine improves drug access to DNA strands within cancer cells, breaks them and counteracts damage repair. Tinostamustine … I/II trial of single agent tinostamustine in pts with …
Number of citations: 0 ascopubs.org
A Mita, M Loeffler, N Bui, D Remmy, T Mehrling… - Annals of …, 2019 - Elsevier
… Tinostamustine was generally well tolerated in patients with advanced solid tumours and … efficacy of the RP2D of 80 mg/m 2 tinostamustine IV over 60 minutes in SCLC, triple-negative …
Number of citations: 1 www.sciencedirect.com
A Sureda, A Pinto, H Ghesquieres, F Morschhauser… - Blood, 2022 - ashpublications.org
… No unexpected AEs were observed following tinostamustine … that were considered related to tinostamustine occurred in 8 … further demonstrate that tinostamustine administered on Day 1 …
Number of citations: 0 ashpublications.org
C Festuccia, A Mancini… - … of Hematology & …, 2018 - jhoonline.biomedcentral.com
Morphological and functional effects of TINO when combined with RT in glioma cell lines. a Morphological changes observed in U251 cells after treatments with 2, 4, and 6 Gy (RT) …
Number of citations: 3 jhoonline.biomedcentral.com
R Chugh, S Kummar, RE Schneider… - Annals of …, 2023 - annalsofoncology.org
… and efficacy of tinostamustine in a subset of … tinostamustine-related and serious tinostamustine-related TEAEs compared with the overall Ph II pt population; there were no …
Number of citations: 0 www.annalsofoncology.org
A Pinto, R De Filippi, P Zinzani… - Hematological …, 2019 - postersessiononline.eu
Methods T he safety, tolerability, pharmacokinetics (PK), maximum tolerated dose (MTD), and recommended Phase II dose (RP2D) of tinostamustine in patients with R/R HL was …
Number of citations: 2 www.postersessiononline.eu
PL Zinzani, A Pinto, R De Filippi, C Driessen… - …, 2019 - journals.lww.com
… the first cohort receiving 20 mg/m2 tinostamustine administered iv over 60 minutes, with six … The MTD of tinostamustine was determined to be 100 mg/m2; shorter infusion times were …
Number of citations: 1 journals.lww.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。